Cas no 851989-08-7 (N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide)

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a benzoxazolone core linked to a 3-methylphenyl group via a propanamide bridge. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzoxazolone moiety contributes to potential bioactivity, while the propanamide linker enhances solubility and metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental applications. Its synthetic versatility and potential as a scaffold for bioactive derivatives underscore its utility in medicinal chemistry and drug development.
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide structure
851989-08-7 structure
Product name:N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
CAS No:851989-08-7
MF:C17H16N2O3
Molecular Weight:296.320544242859
CID:1834938
PubChem ID:3163762

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 3(2H)-Benzoxazolepropanamide, N-(3-methylphenyl)-2-oxo-
    • HMS1697L03
    • AB00670771-01
    • 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide
    • N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
    • WAY-276780
    • F0643-0128
    • HMS2904F03
    • N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
    • DTXSID401321782
    • SR-01000128267-1
    • MLS001221671
    • 851989-08-7
    • AKOS000636424
    • STK895488
    • Z87525237
    • N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
    • SMR000613466
    • SR-01000128267
    • 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide
    • インチ: InChI=1S/C17H16N2O3/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-14-7-2-3-8-15(14)22-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,20)
    • InChIKey: DNBCLZIEYIOLHH-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O

計算された属性

  • 精确分子量: 296.11609238g/mol
  • 同位素质量: 296.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 58.6Ų

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0643-0128-20μmol
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0643-0128-5mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0643-0128-10mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0643-0128-10μmol
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0643-0128-2μmol
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0643-0128-1mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0643-0128-50mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0643-0128-15mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0643-0128-5μmol
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0643-0128-40mg
N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
851989-08-7 90%+
40mg
$140.0 2023-07-28

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide 関連文献

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamideに関する追加情報

Introduction to N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide (CAS No. 851989-08-7)

N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, identified by its CAS number 851989-08-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research and development in the pharmaceutical industry.

The structural framework of N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide consists of a benzoxazole core appended with an amide functional group. The benzoxazole moiety is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-methylphenyl group introduces additional functionality that can influence the compound's interactions with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Benzoxazole derivatives have been extensively studied for their ability to modulate various biological pathways. The amide group in N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular framework efficiently.

The pharmacological profile of N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been the focus of several recent studies. Researchers have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. Preliminary in vitro studies suggest that this compound exhibits promising activity against certain cancer cell lines by interfering with critical signaling pathways.

In addition to its anticancer potential, N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has shown promise in other therapeutic areas. Studies have indicated its ability to modulate inflammatory responses by interacting with specific cytokine receptors. This makes it a candidate for developing novel anti-inflammatory agents that could be effective in treating chronic inflammatory diseases.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has undergone preliminary toxicology studies to assess its potential side effects. These studies have provided valuable insights into its safety profile and have helped guide further development efforts.

The role of computational chemistry in drug discovery has been increasingly recognized. Molecular modeling techniques have been used to predict the binding interactions of N-(3-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide with biological targets. These simulations have helped researchers optimize the compound's structure for improved potency and selectivity.

The future prospects for N-(3-methylphenyl)-3-(2-oxyo-propanamide)-xazole propanamide are promising. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients in need.

In conclusion, N-(N-(trimethoxybenzoyl))methyleneDL-alpha-tocopheryl acetate (CAS No: 67791)) is a novel compound with significant potential in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development.

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